molecular formula C13H10BrNO3 B13001773 4-Bromo-2-nitro-1-(o-tolyloxy)benzene

4-Bromo-2-nitro-1-(o-tolyloxy)benzene

Cat. No.: B13001773
M. Wt: 308.13 g/mol
InChI Key: HCCOCMCCPHUKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-nitro-1-(o-tolyloxy)benzene is an aromatic compound with the molecular formula C13H10BrNO3 It is characterized by the presence of a bromine atom, a nitro group, and an o-tolyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-(o-tolyloxy)benzene typically involves a multi-step process:

    Bromination: The bromine atom is introduced through a bromination reaction using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Etherification: The o-tolyloxy group is introduced via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-1-(o-tolyloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the o-tolyloxy moiety, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4), often in an alkaline medium.

Major Products Formed

    Reduction: 4-Bromo-2-amino-1-(o-tolyloxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives if the methyl group is oxidized.

Scientific Research Applications

4-Bromo-2-nitro-1-(o-tolyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-(o-tolyloxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and o-tolyloxy group can engage in substitution and etherification reactions. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrotoluene: Similar structure but lacks the o-tolyloxy group.

    4-Bromo-1-nitrobenzene: Similar structure but lacks both the o-tolyloxy group and the methyl group.

    2-Bromo-4-nitrophenol: Similar structure but has a hydroxyl group instead of the o-tolyloxy group.

Uniqueness

4-Bromo-2-nitro-1-(o-tolyloxy)benzene is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

4-bromo-1-(2-methylphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO3/c1-9-4-2-3-5-12(9)18-13-7-6-10(14)8-11(13)15(16)17/h2-8H,1H3

InChI Key

HCCOCMCCPHUKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.